3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride
Overview
Description
3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its complex properties, making it valuable for applications such as drug synthesis and material science exploration.
Scientific Research Applications
3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
Target of Action
The primary target of 3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride is the respiratory system . The compound’s interaction with this system suggests a potential role in respiratory-related processes or conditions.
Mode of Action
The specific mode of action of This compound It is known that compounds in this class can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various changes in the compound and its targets.
Biochemical Pathways
This compound: may affect biochemical pathways involving the benzylic position. For instance, it may participate in reactions at the benzylic position, which are important for synthesis
Result of Action
The molecular and cellular effects of This compound Given its potential target and mode of action, it may have effects related to the respiratory system
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. Additionally, dust formation should be avoided, and adequate ventilation should be ensured when handling the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride typically involves the fluorination of 2-methylbenzoic acid derivatives followed by amination. The reaction conditions often include the use of superbases for deprotonation and subsequent nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination and amination processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylbenzoic acid: A fluorobenzoic acid derivative used in similar applications.
5-Fluoro-2-methylbenzoic acid: Another fluorinated benzoic acid with comparable properties.
2-Amino-5-(trifluoromethoxy)benzoic acid: A compound with similar structural features and applications.
Uniqueness
3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized research and industrial applications.
Properties
IUPAC Name |
3-amino-5-fluoro-2-methylbenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c1-4-6(8(11)12)2-5(9)3-7(4)10;/h2-3H,10H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLGOFRCKSDYIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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